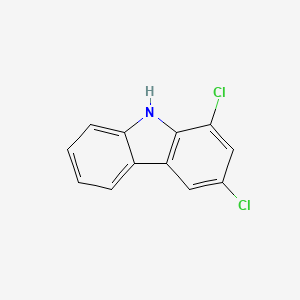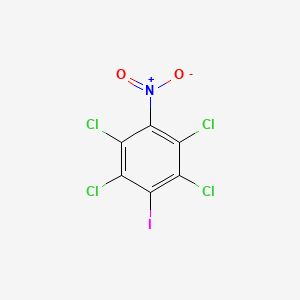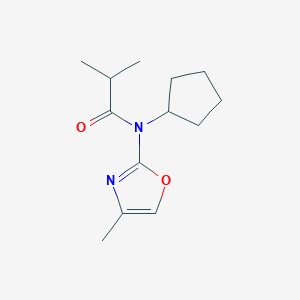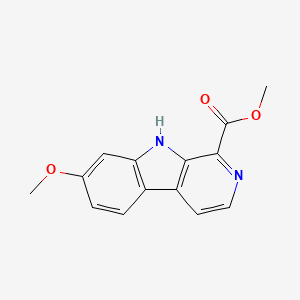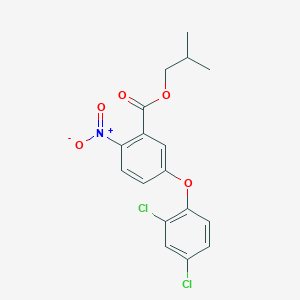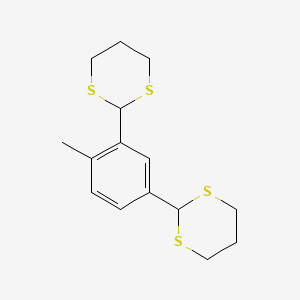
2,2'-(4-Methyl-1,3-phenylene)bis(1,3-dithiane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is an organic compound characterized by the presence of two 1,3-dithiane groups attached to a 4-methyl-1,3-phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) exerts its effects involves interactions with specific molecular targets and pathways. The dithiane groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(4-methylphenyl)-1,3-dithiane: Similar in structure but lacks the phenylene core.
2,2’-Bis(1,3-dithiane): Lacks the methyl and phenylene groups.
4-Methyl-1,3-phenylene bis(thiol): Contains thiol groups instead of dithiane groups.
Uniqueness
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is unique due to the presence of both the 4-methyl-1,3-phenylene core and the 1,3-dithiane groups. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
56752-73-9 |
|---|---|
Fórmula molecular |
C15H20S4 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2-[3-(1,3-dithian-2-yl)-4-methylphenyl]-1,3-dithiane |
InChI |
InChI=1S/C15H20S4/c1-11-4-5-12(14-16-6-2-7-17-14)10-13(11)15-18-8-3-9-19-15/h4-5,10,14-15H,2-3,6-9H2,1H3 |
Clave InChI |
IOUFUTIEFUUUON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2SCCCS2)C3SCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
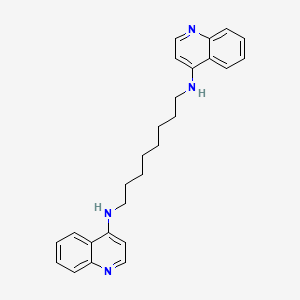
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
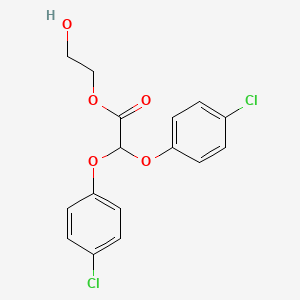

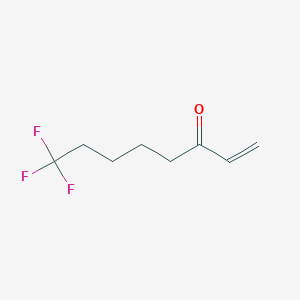
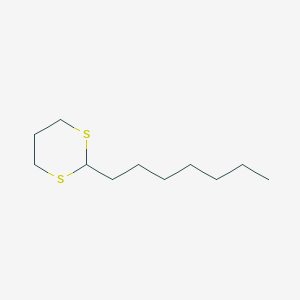
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
